molecular formula C30H33ClFNO13 B1179897 Galarubicin CAS No. 140637-86-1

Galarubicin

Cat. No.: B1179897
CAS No.: 140637-86-1
M. Wt: 670.0 g/mol
InChI Key: FBSHTVGITJROKG-JOVVHMGUSA-N
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Description

Galarubicin (DA-125) is a fluorinated anthracycline derivative developed as a chemotherapeutic agent with enhanced DNA-binding affinity and reduced cardiotoxicity compared to traditional anthracyclines like Adriamycin (doxorubicin) . Its molecular formula is C₃₀H₃₂FNO₁₃·ClH (MW: 670.033), featuring seven stereocenters and a fluorine atom that distinguishes it structurally from other anthracyclines . The compound intercalates into DNA, inhibits topoisomerase II (Topo II), and activates the c-Jun N-terminal kinase (JNK) pathway, leading to apoptosis in cancer cells .

This compound is classified under the FDA’s Preferred Term Medorubicin and shares regulatory identifiers (UNII: C7EKF2I37Q) with other anthracycline-based drugs . Its development aims to address the dose-limiting cardiotoxicity of older anthracyclines while maintaining or improving efficacy.

Properties

CAS No.

140637-86-1

Molecular Formula

C30H33ClFNO13

Molecular Weight

670.0 g/mol

IUPAC Name

[2-[(2S,4S)-4-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] (2S)-2-aminopropanoate;hydrochloride

InChI

InChI=1S/C30H32FNO13.ClH/c1-10(32)28(40)43-9-16(33)30(41)7-13-18(15(8-30)45-29-21(31)27(39)22(34)11(2)44-29)26(38)20-19(24(13)36)23(35)12-5-4-6-14(42-3)17(12)25(20)37;/h4-6,10-11,15,21-22,27,29,34,36,38-39,41H,7-9,32H2,1-3H3;1H/t10-,11-,15-,21+,22+,27-,29-,30-;/m0./s1

InChI Key

FBSHTVGITJROKG-JOVVHMGUSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)[C@H](C)N)O)F)O)O.Cl

Canonical SMILES

CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)C(C)N)O)F)O)O.Cl

Origin of Product

United States

Chemical Reactions Analysis

Galarubicin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different derivatives.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: this compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common reagents used in these reactions include bromine, sodium hydroxide, and N-Boc-beta-alanine sodium salt . The major products formed from these reactions are derivatives of this compound with modified chemical structures .

Scientific Research Applications

Galarubicin has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous Anthracyclines

Compound Molecular Weight Key Structural Feature Mechanism of Action IC₅₀ (nM)* Cardiotoxicity Unique Toxicity
This compound 670.03 Fluorine substitution DNA intercalation, Topo II inhibition, JNK activation 12.5 Low Testicular toxicity
Adriamycin 543.52 Hydroxyl group DNA intercalation, Topo II inhibition, ROS generation 25.8 High Cumulative cardiotoxicity
Medorubicin 627.98 Methoxy group DNA intercalation, Topo II inhibition N/A Moderate Hepatic toxicity
Ladirubicin 658.05 Extended side chain DNA intercalation, Topo II/Ⅰ inhibition 18.3 Moderate Neurotoxicity

IC₅₀ values based on *in vitro cytotoxicity assays against human leukemia cells (HL-60) .

Efficacy and Toxicity Profiles

  • This compound vs. Adriamycin : this compound exhibits 2-fold higher cytotoxicity (IC₅₀: 12.5 nM vs. 25.8 nM) and significantly lower cardiotoxicity due to reduced reactive oxygen species (ROS) generation . However, its testicular toxicity at high doses limits its therapeutic window in preclinical models .
  • This compound vs. Pirarubicin : Pirarubicin, a doxorubicin derivative, shares this compound’s Topo II inhibition but lacks fluorination. Hierarchical clustering analysis (HCA) classifies Pirarubicin analogs into distinct subgroups, with this compound forming a unique cluster due to its fluorine atom and stereochemical complexity .
  • This compound vs. Ladirubicin : Ladirubicin’s extended side chain enhances Topo I inhibition, broadening its antitumor spectrum but increasing neurotoxicity risk .

Clinical and Regulatory Status

Medorubicin and Ladirubicin are approved in select markets for refractory cancers but face limitations due to hepatic and neurotoxic side effects, respectively .

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